Triasulfuron
Overview
Description
Triasulfuron is a selective sulfonylurea herbicide primarily used for controlling broad-leaved weeds and some grass weeds in cereal crops. It is absorbed by the leaves and roots of plants and translocated to the meristems, where it inhibits cell division and growth by interfering with the biosynthesis of essential branched-chain amino acids such as valine and isoleucine .
Mechanism of Action
- By inhibiting ALS, Triasulfuron disrupts normal weed growth and development, ultimately leading to weed death .
Target of Action
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Triasulfuron plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By binding to the ALS enzyme, this compound prevents the formation of these amino acids, leading to the cessation of protein synthesis and plant growth . The interaction between this compound and ALS is highly specific, and the herbicide’s efficacy is attributed to its ability to bind tightly to the enzyme’s active site.
Cellular Effects
This compound affects various types of cells and cellular processes by disrupting the synthesis of essential amino acids. In plants, this disruption leads to the inhibition of cell division and growth, ultimately causing the death of the targeted weeds. This compound influences cell signaling pathways by interfering with the production of amino acids that serve as precursors for signaling molecules. Additionally, it affects gene expression by altering the levels of amino acids required for the synthesis of proteins involved in transcription and translation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ALS enzyme, which catalyzes the first step in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound prevents the formation of acetolactate and acetohydroxybutyrate, the precursors for valine, leucine, and isoleucine. This inhibition leads to a depletion of these amino acids, disrupting protein synthesis and cellular metabolism. The binding interaction between this compound and ALS is characterized by the formation of a stable complex that prevents the enzyme from catalyzing its reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound in aqueous solutions is influenced by factors such as pH and temperature. Degradation of this compound can occur through hydrolysis, leading to the formation of inactive metabolites. Long-term studies have shown that this compound can persist in soil and water, with its degradation rate varying depending on environmental conditions. In vitro and in vivo studies have demonstrated that the herbicide’s effects on cellular function can be sustained over extended periods, with some plants showing signs of recovery after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been observed, with certain dosages required to elicit a measurable response. Toxicity studies have indicated that this compound can cause oxidative stress and disrupt metabolic processes at high concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification and degradation of herbicides. In plants, the primary metabolic pathway for this compound involves its conversion to hydroxylated and conjugated metabolites through the action of cytochrome P450 monooxygenases. These enzymes play a key role in the detoxification process by adding hydroxyl groups to the herbicide, making it more water-soluble and easier to excrete. The involvement of cytochrome P450 enzymes in this compound metabolism highlights the importance of these enzymes in herbicide resistance and tolerance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The herbicide can enter plant cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can be sequestered in vacuoles or bound to cellular components such as proteins and lipids. The distribution of this compound within plant tissues is influenced by factors such as the plant’s developmental stage and environmental conditions .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and chloroplasts of plant cells. The herbicide’s activity is closely associated with its localization, as it needs to reach the ALS enzyme to exert its inhibitory effects. Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments within the cell. The accumulation of this compound in chloroplasts is particularly significant, as this is where the ALS enzyme is predominantly located .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triasulfuron is synthesized through a multi-step process involving the reaction of 2-chloroethoxybenzenesulfonamide with 4-methoxy-6-methyl-1,3,5-triazin-2-amine. The reaction typically involves the use of solvents like acetonitrile and methanol, and the process is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions. The product is then purified using techniques such as crystallization and filtration to achieve the desired purity levels. The final product is formulated into various herbicidal preparations for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Triasulfuron undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonylurea linkage.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols are used under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Produces 2-chloroethoxybenzenesulfonamide and 4-methoxy-6-methyl-1,3,5-triazin-2-amine.
Oxidation: Leads to the formation of various oxidized derivatives depending on the conditions.
Substitution: Results in substituted sulfonylurea derivatives.
Scientific Research Applications
Triasulfuron has a wide range of applications in scientific research, including:
Agricultural Research: Used to study the effects of herbicides on weed control and crop yield.
Environmental Studies: Investigated for its impact on soil microbial communities and its degradation in different soil types.
Biochemical Research: Utilized to understand the inhibition of branched-chain amino acid biosynthesis in plants.
Industrial Applications: Employed in the development of new herbicidal formulations and the study of herbicide resistance in weeds.
Comparison with Similar Compounds
Bensulfuron-methyl: Another sulfonylurea herbicide with similar mode of action but used primarily in rice paddies.
Sulfosulfuron: Used for controlling weeds in wheat and barley, with a similar mechanism of action.
Uniqueness of Triasulfuron: this compound is unique in its high selectivity for broad-leaved weeds and its effectiveness at low application rates. It also has a relatively low environmental impact compared to other herbicides, making it a preferred choice for sustainable agriculture .
Properties
IUPAC Name |
1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPFESVZMSQIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024345 | |
Record name | Triasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 1.5 g/L (pH 7) at 20 °C, In water, 32 mg/L (pH 5), 815 mg/L (pH 7), 13,500 mg/L (pH 8.2) at 25 °C, Solubility (g/L at 25 °C): Acetone 14, dichloromethane 36, ethyl acetate 4.3); Solubility (mg/L at 25 °C): ethanol 420, n-octanol 130, n-hexane 0.04, toluene 300 | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 g/cu cm | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: 7.5X10-13 mm Hg at 20 °C, Vapor pressure: 2.25X10-10 mm Hg at 25 °C (based on the Knudsen diffusivity (m sq/sec) measured value for triasulfuron's close analog Chlorsulfuron), <1.5X10-8 mm Hg at 25 °C (OECD Guideline Method 104) | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine white powder | |
CAS No. |
82097-50-5 | |
Record name | Triasulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82097-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triasulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082097505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIASULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/299LHF498M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178.1 °C (decomposes), Melting point: 186 °C | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triasulfuron exert its herbicidal effect?
A1: this compound acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. [] This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). [, ] By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to the inhibition of cell division and plant growth. [, ]
Q2: What are the visible symptoms of this compound application on susceptible plants?
A2: this compound typically causes initial growth retardation, followed by chlorosis (yellowing of leaves) and necrosis (tissue death). [] Death usually occurs 3-4 weeks after application. []
Q3: Does the developmental stage of the target plant influence this compound's effectiveness?
A3: Yes, research suggests that younger plants are generally more susceptible to this compound than older plants. [] This is attributed to the downregulation of specific metabolic pathways involved in this compound detoxification as the plant matures. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H18ClN5O6S2, and its molecular weight is 463.9 g/mol.
Q5: How does the pH of the soil affect this compound persistence?
A5: this compound is more persistent in neutral or weakly basic soils compared to acidic soils. [] Its degradation is generally faster in acidic soils. [, ]
Q6: Does the organic matter content of soil influence this compound activity?
A6: Yes, higher organic matter content in soil generally reduces this compound's bioavailability and mobility. [, , , , ] This is attributed to the increased adsorption of the herbicide to organic matter, reducing its availability for plant uptake. [, ]
Q7: How does soil temperature affect this compound degradation?
A7: this compound degradation is generally faster at higher temperatures. [, , ] Studies indicate that degradation rates are more influenced by soil temperature than by moisture content. []
Q8: What structural features of this compound contribute to its herbicidal activity?
A8: The sulfonylurea bridge and specific groups on the phenyl ring of the this compound molecule are crucial for its herbicidal activity. [] Modifications to these groups can significantly impact its efficacy. []
Q9: How does formulation affect the efficacy of this compound?
A9: Different formulations of this compound, such as wettable granules (WG), have been developed to improve its handling and application. [] The choice of formulation can impact factors like dust reduction, solubility, and dispersion in water, ultimately affecting its performance in the field.
Q10: How is this compound absorbed by plants?
A10: this compound can be absorbed by both the roots and shoots of developing seedlings. [] Its uptake and translocation within the plant can be affected by factors like plant species, growth stage, and environmental conditions. []
Q11: What bioassay techniques are commonly used to assess this compound residues in soil?
A11: Bioassays using sensitive plant species like sunflower (Helianthus annuus), turnip (Brassica rapa), or lentil (Lens culinaris) are frequently employed to determine the presence and concentration of this compound residues in soil. [, ] These assays rely on measuring parameters such as root growth or dry matter accumulation as indicators of herbicide activity. [, ]
Q12: Has resistance to this compound been observed in weed populations?
A12: Yes, reduced efficacy of this compound has been observed in some weed populations, particularly Italian ryegrass (Lolium multiflorum) in certain regions. [] This resistance is attributed to the selection pressure from continuous use of ALS-inhibiting herbicides, leading to the evolution of less sensitive biotypes. []
Q13: What is known about the toxicity of this compound to aquatic organisms?
A13: Studies indicate that this compound exhibits varying toxicity to different aquatic organisms. [] While it shows no significant effects on Daphnia magna and Vibrio fischeri, primary producers like Lemna minor, Pseudokirchneriella subcapitata, and Chlorella vulgaris are highly sensitive to this compound. []
Q14: How does this compound degrade in the environment?
A14: this compound degradation in soil primarily involves microbial activity. [, , ] The rate of degradation is influenced by factors such as soil pH, temperature, organic matter content, and microbial population. [, , ]
Q15: Can amending soils with compost affect the fate of this compound?
A15: Yes, amending soils with compost can alter the adsorption and degradation of this compound. [] The presence of compost, particularly its humic acid and hydrophobic dissolved organic matter fractions, can increase this compound adsorption to the soil, potentially affecting its bioavailability. []
Q16: What is the relationship between soil properties and this compound adsorption?
A17: this compound adsorption is generally greater in soils with higher clay and organic matter content and lower pH. [, , , ] These soil properties can bind this compound molecules, reducing their mobility and availability for plant uptake. [, , , ]
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